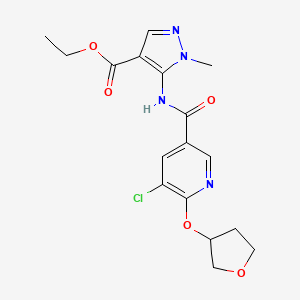

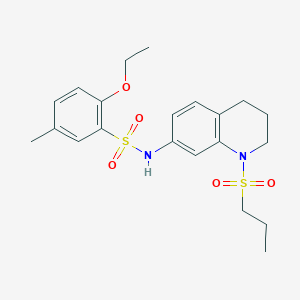

![molecular formula C15H14Cl2N2O4S B2847333 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338406-03-4](/img/structure/B2847333.png)

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

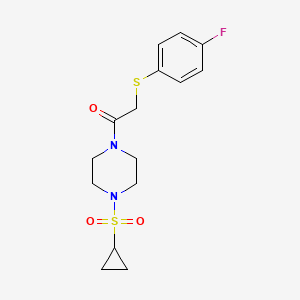

“4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound. Detailed information about this compound including its characteristics, safety, usage, and more can be found in various resources .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various resources .Wissenschaftliche Forschungsanwendungen

Generation and Reactivity of Aminophenyl Cations

Research highlights the photostability of compounds like 4-chloroaniline and its N,N-dimethyl derivative in cyclohexane, undergoing efficient photoheterolysis in polar media to yield triplet phenyl cations. These cations demonstrate a mix of carbene-diradical character, leading to various reactions including electrophilic substitution and reduction processes. The study illustrates the compound's utility in generating phenyl cations for further chemical transformations (Guizzardi et al., 2001).

Hemoglobin Oxygen Affinity Modulation

The compound's structural analogs have been studied for their ability to modulate the oxygen affinity of hemoglobin, offering insights into potential clinical applications. This research could be foundational for developing therapeutics aimed at conditions requiring modulation of oxygen delivery (Randad et al., 1991).

Host-Guest Complexation

Investigations into macrocyclic structures involving chloroaniline derivatives have provided valuable information on host-guest interactions, showcasing potential applications in the development of selective sensors or molecular recognition systems (Keipert et al., 1987).

Spectroscopic Characterization and NLO Analysis

The study of compounds structurally related to 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has provided insights into their molecular structure, spectroscopic properties, and nonlinear optical (NLO) behaviors. Such research underlines the compound's relevance in materials science, particularly in developing optical materials (Wazzan et al., 2016).

Environmental Monitoring and Analysis

Research on the electrochemical detection of pollutants showcases the potential use of related compounds in environmental monitoring. The development of voltammetric sensors for detecting water pollutants signifies the compound's applicability in creating sensitive and selective analytical tools for environmental protection (Keivani et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase .

Mode of Action

Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting cyclooxygenase enzymes, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation .

Result of Action

The compound’s anti-inflammatory activity suggests that it may reduce inflammation at the molecular and cellular levels. This could involve a decrease in the production of inflammatory mediators, a reduction in immune cell recruitment, or other mechanisms .

Eigenschaften

IUPAC Name |

[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYHTAQNIREQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)